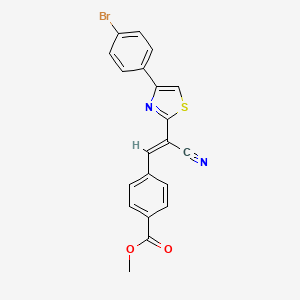

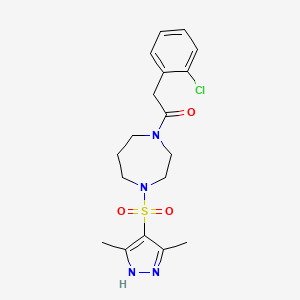

![molecular formula C25H24N2O2 B2606524 1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 877780-05-7](/img/structure/B2606524.png)

1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one” is a type of coumarin derivative . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of research and development as potential drugs due to their various reported actions such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activity .

Synthesis Analysis

This compound has been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve reductive amination, a process that introduces an amine group to a molecule . The reaction was carried out using sodium cyanoborohydride in methanol .Applications De Recherche Scientifique

Antimicrobial Activity

The compound has been synthesized and evaluated for its antimicrobial properties. It exhibits significant antibacterial and antifungal activities, comparable to standard treatments . This suggests its potential use in developing new antimicrobial agents that could be effective against resistant strains of bacteria and fungi.

Molecular Docking Studies

Molecular docking studies of the compound have shown promising results. The docking simulation of the most active piperazine chrome-2-one derivatives towards the oxidoreductase enzyme (PDB ID 1XDQ) indicated that the enzyme–inhibitor complex was stabilized by hydrophobic interactions . This application is crucial in drug design, allowing for the prediction of the compound’s interaction with biological targets.

Anticancer Research

Coumarins, a class of compounds to which our subject compound belongs, have been reported to possess anticancer activities. While specific studies on this compound are not detailed, its structural similarity to known anticancer coumarins suggests potential applications in cancer treatment research .

Anti-HIV Potential

Again, leveraging the broader class of coumarins, some members have been identified with anti-HIV actions. The compound , due to its structural features, might be a candidate for further exploration in the search for new anti-HIV medications .

Anticoagulant Properties

Coumarins are also known for their anticoagulant properties. The compound could be investigated for its potential to inhibit blood clot formation, which is valuable in treating various cardiovascular diseases .

Antioxidant and Anti-inflammatory Activities

The compound’s framework is consistent with other coumarins that have demonstrated antioxidant and anti-inflammatory activities. These properties are beneficial in managing oxidative stress and inflammation-related disorders .

Drug Discovery and Development

The inclusion of a piperazine moiety in the compound has been associated with improvements in bioactivity. This feature makes it a compound of interest in the drug discovery process, potentially leading to the development of new therapeutic agents with enhanced efficacy .

Crystal Structure Analysis

The crystal structure of related compounds has been determined, providing insights into the molecular conformation and intermolecular interactions. Such information is vital for understanding the compound’s behavior in solid-state and could guide the synthesis of analogs with optimized properties .

Orientations Futures

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the reported biological activities of coumarin derivatives . Additionally, more research could be done to fully understand its mechanism of action and to explore its safety profile.

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins, which could potentially be the targets of this compound .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, which could potentially be affected by this compound .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

1-[(4-benzylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBLMRMWUMIHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-benzylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

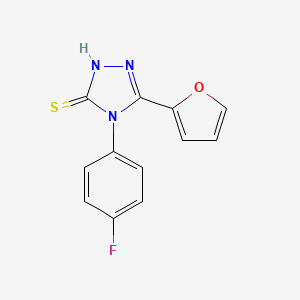

![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)

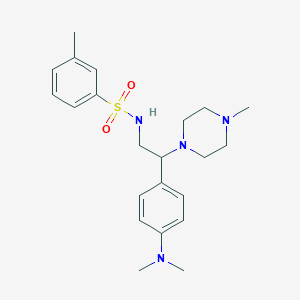

![1-[2-(2,4-Dimethoxyanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2606449.png)

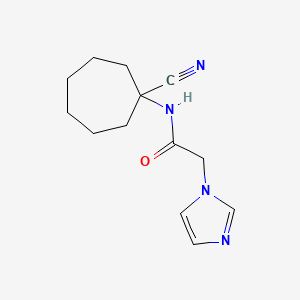

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2606452.png)

![Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate](/img/structure/B2606457.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)